2-Ethynylbenzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynylbenzene-1-sulfonyl fluoride is an organic compound that features a benzene ring substituted with an ethynyl group and a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of sulfonyl fluorides, including 2-Ethynylbenzene-1-sulfonyl fluoride, often employs sulfur (VI) fluoride exchange (SuFEx) click chemistry. This method is favored for its efficiency and the stability of the resulting sulfonyl fluoride compounds .
Chemical Reactions Analysis
Types of Reactions
2-Ethynylbenzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in reactions where an electrophile replaces a hydrogen atom on the ring.
Nucleophilic Substitution: The sulfonyl fluoride group can be a site for nucleophilic attack, leading to the substitution of the fluoride atom.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine or chlorine in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents such as amines or alcohols can react with the sulfonyl fluoride group under mild conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups.
Nucleophilic Substitution: Products include sulfonamides or sulfonate esters, depending on the nucleophile used.
Scientific Research Applications
2-Ethynylbenzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Potential use in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Ethynylbenzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl fluoride group is particularly reactive, allowing the compound to participate in various substitution reactions. The ethynyl group can also engage in reactions typical of alkynes, such as addition reactions .
Comparison with Similar Compounds
Similar Compounds
Benzene-1-sulfonyl fluoride: Lacks the ethynyl group, making it less versatile in certain reactions.
2-Ethynylbenzene-1-sulfonyl chloride: Similar structure but with a chloride instead of a fluoride, which can affect reactivity and stability.
Properties
Molecular Formula |
C8H5FO2S |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
2-ethynylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C8H5FO2S/c1-2-7-5-3-4-6-8(7)12(9,10)11/h1,3-6H |
InChI Key |
CETRDSUYCFHRGX-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC=C1S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.